molecular formula C4H7N3O3 B1666422 Azido-PEG1-CH2CO2H CAS No. 79598-48-4

Azido-PEG1-CH2CO2H

Cat. No.: B1666422
CAS No.: 79598-48-4
M. Wt: 145.12 g/mol
InChI Key: USTXYASKHZDVMV-UHFFFAOYSA-N
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Description

Azido-PEG1-CH2CO2H, also known as Azido-PEG1-carboxylic acid, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The azide group is highly reactive and can participate in click chemistry reactions, making this compound valuable in various scientific applications .

Mechanism of Action

Target of Action

Azido-PEG1-CH2CO2H is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary target of this compound is the protein BRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation .

Mode of Action

This compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction, also known as “click chemistry”, allows for the formation of a stable triazole linkage . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of BRD4 . By linking a PROTAC molecule to a ligand for BRD4, this compound can facilitate the recruitment of an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular effect of this compound is the formation of a stable triazole linkage with alkyne-containing molecules, and an amide bond with primary amines . At the cellular level, the use of this compound in PROTACs can lead to the degradation of target proteins like BRD4, potentially altering gene transcription and cellular function .

Action Environment

Environmental factors such as pH and temperature could potentially influence the reactions involving this compound. For instance, the CuAAC reaction is typically performed under mild, aqueous conditions . Additionally, the stability of the compound may be affected by storage conditions. It is typically stored at -20°C for optimal stability .

Safety and Hazards

Azido-PEG1-CH2CO2H is toxic and contains a pharmaceutically active ingredient . It is moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

Azido-PEG1-CH2CO2H is widely used in Click Chemistry . It can be used in the synthesis of PROTAC BRD4 Degrader-1 . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG1-CH2CO2H can be synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group into a PEG backbone. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-CH2CO2H undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): No catalyst is required.

    Amide Bond Formation: EDC or HATU are used as activators

Major Products Formed

Comparison with Similar Compounds

Azido-PEG1-CH2CO2H is unique due to its combination of an azide group and a terminal carboxylic acid group linked through a PEG chain. Similar compounds include:

These similar compounds share the same functional groups but differ in the length of the PEG chain, which can affect their solubility, flexibility, and overall performance in various applications.

Properties

IUPAC Name

2-(2-azidoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTXYASKHZDVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-azidoethoxyacetate (6.56 g, 37.9 mmol) in MeOH (80 ml) was added 1N aq. NaOH (80 ml) and the mixture was stirred at room temperature overnight (17 h). After removing the insoluble material, the methanol was evaporated in vacuo and this was saturated with sodium chloride and washed with ether (30 ml×3). The aqueous layer acidified with 3N HCl (30 ml) was extracted with ether (40 ml×4). The ether extracts were washed with brine, dried (MgSO4) and evaporated to yield 4.25 g (29.3 mmol, 77.3%) of 2-azidoethoxyacetic acid as a colourless oil: 1Hmr (CDCl3) δ: 3.3-4.0 (4H, m, --OCH2CH2N3), 4.22 (2H, s, --COCH2O--), 9.52 ppm (1H, s, --CO2H, exchanged with D2O); ir (neat) νmax : 2600-3300 (br,--CO 2 H) 2100 (azide) and 1740 cm-1C=O--CO2H). This material was used in the next step without further purification.
Name
ethyl 2-azidoethoxyacetate
Quantity
6.56 g
Type
reactant
Reaction Step One
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Quantity
80 mL
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reactant
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80 mL
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Synthesis routes and methods II

Procedure details

A solution of 50.0 g of 2-azidoethanol (574 mmol) in 100 mL of dry THF was added dropwise to a stirred (mechanical stirrer) suspension of 25.3 g of NaH (632 mmol), in 250 mL of dry THF over a period of 1 hour. The reaction mixture was charged with 18.5 g of tetrabutylammonium bromide (57.4 mmol) and 9.52 g of potassium iodide (57.4 mmol) in one portion. Finally, a solid addition funnel was used to add 73.6 g of sodium chloroacetate (632 mmol) to the reaction mixture. The resulting suspension was heated at reflux temperature for 20 hrs. The reaction mixture was quenched with 200 mL of water (added dropwise with cooling), and the THF was removed in vacuo. The resulting basic solution was washed with dichloromethane (8×200 mL). The aqueous extract was acidified to pH=1 (concentrated HCl), saturated with solid NaCl, and extracted with 6×350 mL of dichloromethane. The combined dichloromethane extracts were dried overnight over Na2SO4, solvent removed in vacuo to give 45.6 g of III as a yellow oil (55%). The product was used in the next coupling experiment after spectral characterization. Carbonyldiimidazole (9.83 g, 60.6 mmol) and (2-azidoethoxy)acetic acid (II) (8.00 g, 55.1 mmol) in 100 mL of dry dichloromethane were stirred at room temperature for 1 hour. A solution of 8.7 g of 2,2-dimethyl-1,3-dioxane-4,6-dione (60.6 mmol, Meldrum's acid) and 4.4 g of dry pyridine (55.1 mmol) in 30 mL of dry dichloromethane were added to the reaction mixture, and stirred for 16 hrs at room temperature. The reaction mixture was washed with aqueous 2 N HCl solution (2×60 mL), water (2×40 ml), and brine (40 mL), dried (MgSO4), and the solvent removed under reduced pressure to give 15 g of the desired product (IV) (100%). TLC showed small amounts of Meldrum's acid in the crude product. The crude product was used in the next experiment without any further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
73.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
9.52 g
Type
reactant
Reaction Step Five
Quantity
18.5 g
Type
catalyst
Reaction Step Five
Name
Yield
55%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azido-PEG1-CH2CO2H
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